molecular formula C13H19NO4S B15305627 (R)-2-(Tert-butoxycarbonylamino-methyl)-3-thiophen-2-YL-propionic acid CAS No. 683219-17-2

(R)-2-(Tert-butoxycarbonylamino-methyl)-3-thiophen-2-YL-propionic acid

Cat. No.: B15305627
CAS No.: 683219-17-2
M. Wt: 285.36 g/mol
InChI Key: PQFLLLRCYYNDDO-UHFFFAOYSA-N
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Description

3-{[(tert-butoxy)carbonyl]amino}-2-[(thiophen-2-yl)methyl]propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a thiophene ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2-[(thiophen-2-yl)methyl]propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The thiophene ring is introduced through a series of reactions involving thiophene derivatives. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl]amino}-2-[(thiophen-2-yl)methyl]propanoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Free amines.

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-2-[(thiophen-2-yl)methyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2-[(thiophen-2-yl)methyl]propanoic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(tert-butoxy)carbonyl]amino}-2-[(thiophen-2-yl)methyl]propanoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in medicinal chemistry for the development of drugs with specific biological activities .

Properties

CAS No.

683219-17-2

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-thiophen-2-ylpropanoic acid

InChI

InChI=1S/C13H19NO4S/c1-13(2,3)18-12(17)14-8-9(11(15)16)7-10-5-4-6-19-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

PQFLLLRCYYNDDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CS1)C(=O)O

Origin of Product

United States

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